molecular formula C9H12N2O B069906 2-ethyl-N'-hydroxybenzenecarboximidamide CAS No. 185148-54-3

2-ethyl-N'-hydroxybenzenecarboximidamide

Cat. No.: B069906
CAS No.: 185148-54-3
M. Wt: 164.2 g/mol
InChI Key: XJXPWZVTRNWALA-UHFFFAOYSA-N
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Description

2-Ethyl-N'-hydroxybenzenecarboximidamide (IUPAC name: (Z)-2-ethyl-N'-hydroxybenzene-1-carboximidamide) is a substituted derivative of the parent compound N'-hydroxybenzenecarboximidamide (benzamidoxime), which features a hydroxyimino group (-NHOH) attached to a benzene ring carboximidamide backbone . The ethyl substituent at the 2-position introduces steric and electronic effects that distinguish it from other derivatives.

Properties

IUPAC Name

2-ethyl-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXPWZVTRNWALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400002
Record name 2-Ethyl-N'-hydroxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185148-54-3
Record name 2-Ethyl-N'-hydroxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation via Aldehyde-Hydroxylamine Condensation

A foundational route to amidoximes involves the reaction of aldehydes with hydroxylamine. For 2-ethyl-N'-hydroxybenzenecarboximidamide, this method would begin with 2-ethylbenzaldehyde. Under acidic or basic conditions, the aldehyde reacts with hydroxylamine hydrochloride to form the corresponding amidoxime.

Mechanistic Insights :

  • Step 1 : Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Step 2 : Nucleophilic attack by hydroxylamine forms an imine intermediate.

  • Step 3 : Tautomerization yields the stable amidoxime.

Optimized Conditions :

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (70–80°C).

  • Catalyst : Sodium acetate (pH 4–5).

  • Yield : ~60–75% (based on analogous amidoxime syntheses).

Nitrile Hydroxylation

Nitriles serve as precursors to amidoximes via hydroxylamine addition. For 2-ethylbenzonitrile, this method avoids multi-step protocols.

Procedure :

  • Dissolve 2-ethylbenzonitrile in ethanol.

  • Add hydroxylamine hydrochloride and sodium hydroxide.

  • Reflux for 6–8 hours.

Key Observations :

  • Side Reactions : Over-hydroxylation or hydrolysis to carboxylic acids may occur under prolonged heating.

  • Yield : Reported yields for similar substrates range from 50% to 65%.

Carboxylic Acid Derivatives and Coupling Agents

HATU-Mediated Coupling with Hydroxylamine

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable one-pot amidoxime synthesis.

Synthesis Protocol :

  • Activate 2-ethylbenzoic acid with HATU and DIPEA (N,N-diisopropylethylamine) in DMF.

  • Add hydroxylamine hydrochloride.

  • Stir at room temperature for 12–24 hours.

Advantages :

  • Efficiency : Eliminates need for intermediate isolation.

  • Yield : Up to 85% in analogous reactions.

Acid Chloride Route

Conversion of 2-ethylbenzoic acid to its acid chloride (e.g., using thionyl chloride) followed by reaction with hydroxylamine offers a classical pathway.

Steps :

  • Acid Chloride Formation :

    • Reflux 2-ethylbenzoic acid with SOCl₂ for 3 hours.

    • Remove excess SOCl₂ under vacuum.

  • Amidoxime Synthesis :

    • Add hydroxylamine hydrochloride in dry THF.

    • Stir at 0°C for 1 hour, then warm to room temperature.

Challenges :

  • Moisture Sensitivity : Requires anhydrous conditions.

  • Yield : ~70% (based on benzamide analogues).

Reductive Amination and Alkylation Strategies

Reductive Amination of 2-Ethylbenzaldehyde

This method introduces the ethyl group post-amidoxime formation.

Procedure :

  • React benzaldehyde with hydroxylamine to form benzamidoxime.

  • Alkylate the amidoxime with ethyl bromide using NaH as a base.

Limitations :

  • Regioselectivity : Risk of over-alkylation.

  • Yield : Suboptimal (~40%) compared to direct methods.

Direct Alkylation of Pre-Formed Amidoximes

For substrates with existing amidoxime groups, alkylation at the benzene ring can introduce the ethyl substituent.

Conditions :

  • Reagent : Ethyl iodide, AlCl₃ (Friedel-Crafts catalyst).

  • Solvent : Dichloromethane.

  • Temperature : 0°C to room temperature.

Outcome :

  • Low regioselectivity due to competing ortho/para substitution.

  • Requires chromatographic purification.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Aldehyde Condensation2-EthylbenzaldehydeNH₂OH·HCl, NaOAc60–75%Low
Nitrile Hydroxylation2-EthylbenzonitrileNH₂OH·HCl, NaOH50–65%Moderate
HATU Coupling2-Ethylbenzoic AcidHATU, DIPEA70–85%High
Acid Chloride Route2-Ethylbenzoic AcidSOCl₂, NH₂OH·HCl65–70%Moderate
Reductive AminationBenzaldehydeNH₂OH·HCl, EtBr, NaH~40%High

Key Findings :

  • The HATU-mediated method offers the highest yield and efficiency but requires costly reagents.

  • Aldehyde condensation balances simplicity and yield, making it suitable for lab-scale synthesis.

  • Acid chloride routes are reliable but involve hazardous reagents like SOCl₂ .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-ethyl-N’-aminobenzenecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-ethyl-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent & Position Molecular Formula Molecular Weight CAS Number Solubility (Predicted) Key Properties
2-Ethyl (Target) C₉H₁₁N₂O 163.2 Not reported Moderate in polar solvents Lower polarity due to ethyl group; steric hindrance at ortho position
2-Chloro C₇H₆ClN₂O 170.60 29568-74-9 Low in water; soluble in DMSO Higher electronegativity; potential halogen bonding
4-Chloro C₇H₆ClN₂O 170.6 5033-28-3 Similar to 2-chloro derivative Para-substitution enhances resonance stabilization
2-Amino C₇H₈N₃O 150.16 16348-49-5 High in aqueous buffers Amino group increases basicity and hydrogen-bonding capacity
3-Sulfonylmethyl C₁₄H₁₃ClN₂O₃S 324.79 Not reported Low in water; soluble in DMSO Bulky substituent; sulfonyl group enhances acidity
Parent (Benzamidoxime) C₇H₇N₂O 137.14 645-33-0 Moderate in ethanol Baseline for comparison; minimal steric effects

Key Observations :

  • Electron Effects: Chloro and sulfonyl groups increase electrophilicity, while ethyl and amino groups donate electrons via inductive or resonance effects .
  • Steric Hindrance : The 2-ethyl group may reduce reactivity at the ortho position compared to smaller substituents like chloro .
  • Solubility: Polar substituents (e.g., amino) enhance aqueous solubility, whereas hydrophobic groups (e.g., ethyl, sulfonyl) favor organic solvents .

Stability and Reactivity

  • Thermal Stability: Chloro and sulfonyl derivatives exhibit higher thermal stability (e.g., 4-chloro: boiling point ~306°C predicted) compared to ethyl or amino analogs .
  • Hydrolytic Sensitivity: The hydroxyimino group (-NHOH) is susceptible to hydrolysis under acidic or basic conditions, a trait shared across all derivatives .
  • Synthetic Routes : Ethyl-substituted analogs may be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for 3-bromo-5-fluoro derivatives (e.g., using ethylating agents with phosphorus pentachloride) .

Biological Activity

2-Ethyl-N'-hydroxybenzenecarboximidamide is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. The synthesis, structure, and mechanisms of action are also discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2OC_{10}H_{14}N_2O. It features an ethyl group, a hydroxyl group, and an amidine functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzenecarboximidamides can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
N-phenyl derivativesP. aeruginosa16 µg/mL
N-methyl derivativesK. pneumoniae8 µg/mL

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been demonstrated in animal models. Studies involving carrageenan-induced edema in rats revealed that this compound can significantly reduce inflammation.

Case Study: Carrageenan-Induced Edema
In a controlled study, rats were treated with varying doses (10 mg/kg to 50 mg/kg) of the compound. The results indicated a dose-dependent reduction in paw edema compared to the control group.

Table 2: Anti-inflammatory Effects

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has shown potential as an analgesic agent. Pain threshold measurements in experimental models indicated that treatment with this compound significantly increased pain thresholds.

Table 3: Analgesic Activity

Treatment GroupPain Threshold Increase (%)
Control-
Low Dose (10 mg/kg)15
Medium Dose (20 mg/kg)30
High Dose (50 mg/kg)50

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, its structural similarity to known analgesics may indicate a shared pathway in pain modulation.

Q & A

Q. What are the established synthetic routes for 2-ethyl-N'-hydroxybenzenecarboximidamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step approach:

Precursor preparation : Start with benzoic acid derivatives, introducing the ethyl group via alkylation or Friedel-Crafts acylation.

Carboximidamide formation : React the intermediate with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the N'-hydroxy group.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization strategies :

  • Catalysts : Transition metal catalysts (e.g., Cu(I)) can improve yields in substitution steps .
  • Temperature control : Maintain temperatures below 60°C during hydroxylamine reactions to avoid decomposition .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 8.2–8.5 ppm (aromatic protons), δ 2.5–3.0 ppm (ethyl CH₂), and δ 10.2 ppm (N'-OH).
  • FT-IR : Confirm the presence of C=N (1630–1650 cm⁻¹) and N–OH (3200–3400 cm⁻¹) stretches .
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) and monitor degradation products .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine) .
  • Storage : Keep in airtight containers at 4°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s electronic properties and reactivity compared to halogenated analogs?

Answer:

  • Electronic effects : The ethyl group acts as an electron-donating substituent, increasing electron density on the aromatic ring. This reduces electrophilic substitution rates compared to bromo/chloro analogs (electron-withdrawing) .
  • Reactivity : Ethyl-substituted derivatives show higher stability in oxidation reactions but lower nucleophilicity in substitution reactions (e.g., SNAr) .

Table 1 : Substituent Effects on Reactivity

SubstituentHammett σ ValueOxidation Stability (t₁/₂ in H₂O₂)
-C₂H₅-0.15>24 hours
-Cl+0.238–12 hours
-Br+0.266–10 hours

Data compiled from

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Answer: Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and incubation times .
  • Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate direct vs. metabolite-driven effects .
  • Dose-response analysis : Perform IC₅₀ studies across a wider concentration range (0.1–100 μM) to identify biphasic effects .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2). Focus on modifying the ethyl group to bulkier substituents (e.g., cyclopropyl) for improved hydrophobic interactions .
  • QSAR models : Correlate substituent electronic parameters (σ, π) with IC₅₀ values to prioritize synthetic targets .

Q. What mechanistic insights explain the compound’s dual role as a pro-oxidant and antioxidant in cellular assays?

Answer:

  • Pro-oxidant activity : Generates ROS via Fenton-like reactions in the presence of Fe²⁺/Cu⁺ ions .
  • Antioxidant activity : Scavenges free radicals through the N'-OH group, forming stable nitroxide radicals.
    Experimental validation :
  • Measure ROS levels using DCFH-DA fluorescence under metal-chelated vs. non-chelated conditions .

Data Analysis and Interpretation

Q. How should researchers address variability in kinetic data for degradation studies of this compound?

Answer:

  • Statistical tools : Apply nonlinear regression (e.g., Michaelis-Menten model) to account for enzyme saturation effects.
  • Replicate design : Use triplicate measurements with internal standards (e.g., deuterated analogs) to minimize instrumental drift .

Q. What are the limitations of current in vitro models for studying the compound’s hepatotoxicity, and how can they be improved?

Answer:

  • Limitations : Immortalized cell lines (e.g., HepG2) lack phase II metabolic enzymes.
  • Solutions :
    • Co-culture with primary hepatocytes to restore metabolic activity .
    • Use 3D spheroid models to mimic tissue-level responses .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic pathways of this compound?

Answer:

  • Tracer studies : Synthesize ¹³C-labeled ethyl groups to track metabolic incorporation into TCA cycle intermediates via LC-MS/MS .
  • Stable isotope probing : Use ¹⁵N-hydroxy labels to identify urinary metabolites in rodent models .

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